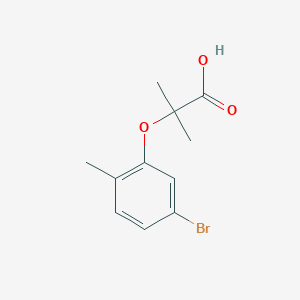
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is an organic compound with a molecular formula of C11H13BrO3. This compound is characterized by the presence of a bromine atom attached to a methylphenoxy group, which is further connected to a methylPropanoic acid moiety. It is a white to off-white crystalline powder and is primarily used as an intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid typically involves the bromination of 2-methylphenol followed by etherification and carboxylation. One common method starts with the bromination of 2-methylphenol using bromine in the presence of a catalyst such as iron(III) chloride. The resulting 5-bromo-2-methylphenol is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a base like potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent etherification and carboxylation steps are optimized for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(5-azido-2-methylphenoxy)-2-methylPropanoic acid.
Oxidation: Formation of this compound.
Reduction: Formation of 2-(5-bromo-2-methylphenoxy)-2-methylpropanol.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylbenzoic acid: Similar structure but lacks the ether linkage and the additional methyl group.
2-Bromo-5-methylbenzoic acid: Similar bromination pattern but different positioning of the carboxylic acid group.
Uniqueness
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenoxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-7-4-5-8(12)6-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
RRWUVUVSIFSYJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)OC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















